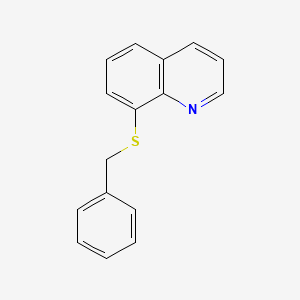

8-(Benzylsulfanyl)quinoline

Description

Structure

3D Structure

Properties

IUPAC Name |

8-benzylsulfanylquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NS/c1-2-6-13(7-3-1)12-18-15-10-4-8-14-9-5-11-17-16(14)15/h1-11H,12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVPVANRFTGKWSN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC2=CC=CC3=C2N=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

251.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of 8-(Benzylsulfanyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Introduction

8-(Benzylsulfanyl)quinoline is a sulfur-containing quinoline derivative. The quinoline scaffold is a prominent heterocyclic motif in medicinal chemistry, with numerous derivatives exhibiting a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The introduction of a benzylsulfanyl group at the 8-position of the quinoline ring can significantly influence its physicochemical properties and biological activity. This technical guide provides a comprehensive overview of the known physicochemical properties of this compound, detailed experimental protocols for its characterization, and a discussion of the broader context of quinoline derivatives in drug discovery.

Physicochemical Properties

A summary of the available quantitative data for this compound is presented in the table below. It is important to note that while some experimental data is available, other properties are predicted due to the limited information in the public domain.

| Property | Value | Source |

| Molecular Formula | C₁₆H₁₃NS | Calculated |

| Molecular Weight | 251.35 g/mol | Calculated |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Soluble in common organic solvents like ethanol, ethyl ether, and acetone. Slightly soluble in cold water, but more soluble in hot water.[1][2] | Inferred from parent compound |

| pKa (predicted) | 4.5 - 5.0 | Predicted |

| logP (predicted) | 4.0 - 4.5 | Predicted |

Experimental Data and Protocols

Detailed spectroscopic and synthetic data are crucial for the unambiguous identification and further development of this compound.

Spectroscopic Characterization

The following data has been reported for a compound identified as this compound:

¹H NMR (Nuclear Magnetic Resonance)

-

A detailed ¹H NMR spectrum would reveal the chemical shifts and coupling constants of the protons in the molecule, confirming the substitution pattern and the presence of the benzyl and quinoline moieties.

¹³C NMR (Nuclear Magnetic Resonance)

-

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule, with characteristic chemical shifts for the aromatic carbons of the quinoline and benzene rings, as well as the methylene carbon of the benzyl group.

IR (Infrared) Spectroscopy

-

The IR spectrum of this compound would show characteristic absorption bands for C-H stretching of the aromatic rings, C=C and C=N stretching vibrations of the quinoline core, and C-S stretching. The IR spectrum of a cobalt (II) complex of this compound shows bands at 3045, 2998, 1595, 1493, 1452, 1371, 1312, 1240, 994, and 833 cm⁻¹.[3]

Mass Spectrometry (MS)

-

Mass spectrometry is used to determine the molecular weight of the compound. The mass spectrum of this compound would show a molecular ion peak corresponding to its molecular weight.

Synthesis Protocols

General Synthesis of Quinoline Derivatives: The synthesis of quinoline and its derivatives can be achieved through various named reactions, including the Skraup synthesis, Doebner-von Miller reaction, Combes synthesis, and Friedländer synthesis.[4][5][6] These methods typically involve the condensation of anilines with α,β-unsaturated carbonyl compounds, aldehydes, or ketones.

Synthesis of a Cobalt(II) Complex of this compound: A reported procedure for the synthesis of a dichloridocobalt(II) complex with this compound provides insight into the handling of the ligand.[3]

-

Materials: CoCl₂·6H₂O, this compound, Ethanol (EtOH), Diethyl ether (Et₂O).

-

Procedure:

-

This compound (0.18 mmol) and CoCl₂·6H₂O (0.078 mmol) are dissolved in ethanol (20 mL).

-

The mixture is heated at reflux overnight.

-

The solvent is evaporated, and the resulting residue is suspended in diethyl ether.

-

The solid is collected by filtration to yield a yellow-green powder.

-

Crystals can be obtained by dissolving the powder in ethanol and allowing diethyl ether to diffuse into the solution.

-

This protocol suggests that this compound is stable under reflux conditions in ethanol.

Biological Activity and Potential Signaling Pathways

Specific biological activity data or elucidated signaling pathways for this compound are not available in the current literature. However, the broader class of quinoline derivatives is known to possess a wide range of pharmacological activities.[7][8][9][10]

Potential Areas of Biological Investigation: Given the known activities of quinoline compounds, this compound could be a candidate for investigation in the following areas:

-

Antimicrobial Activity: Quinoline derivatives have been extensively studied for their antibacterial and antifungal properties.[11]

-

Anticancer Activity: Many quinoline-based compounds have shown potent anticancer activity through various mechanisms.[10]

-

Anti-inflammatory Activity: The quinoline scaffold is present in several anti-inflammatory agents.

-

Antimalarial Activity: Quinoline derivatives, such as chloroquine and primaquine, are cornerstone drugs in the treatment of malaria.[7]

The following diagram illustrates a general workflow for the preliminary biological evaluation of a novel quinoline derivative like this compound.

Conclusion

This compound is a molecule of interest within the broader family of biologically active quinoline derivatives. While a complete physicochemical profile is not yet publicly available, this guide consolidates the existing experimental and predicted data. Further research is warranted to determine its full range of physicochemical properties, establish robust synthetic procedures, and explore its potential biological activities and mechanisms of action. The information provided herein serves as a valuable resource for researchers and professionals in the field of drug discovery and development who are interested in exploring the potential of this and related quinoline compounds.

References

- 1. Quinoline - Wikipedia [en.wikipedia.org]

- 2. Quinoline | C9H7N | CID 7047 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. trans-Bis[8-(benzylsulfanyl)quinoline-κ2 N,S]dichloridocobalt(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iipseries.org [iipseries.org]

- 5. researchgate.net [researchgate.net]

- 6. uop.edu.pk [uop.edu.pk]

- 7. Synthesis and Biological Evaluation of 8-Quinolinamines and Their Amino Acid Conjugates as Broad-Spectrum Anti-infectives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigating biological activity spectrum for novel quinoline analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. ijshr.com [ijshr.com]

Synthesis of Novel 8-(Benzylsulfanyl)quinoline Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathways for novel 8-(benzylsulfanyl)quinoline derivatives. The core of this guide focuses on the S-alkylation of 8-mercaptoquinoline with various benzyl halides, a robust and versatile method for generating a diverse range of these compounds. Detailed experimental protocols, characterization data, and visual representations of the synthetic workflow are presented to facilitate the replication and further development of these promising molecules.

Introduction

The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. Derivatives of 8-mercaptoquinoline, in particular, have garnered significant interest due to their potential as ligands, catalysts, and biologically active compounds. The introduction of a benzylsulfanyl moiety at the 8-position can modulate the electronic and steric properties of the quinoline ring system, leading to novel compounds with unique chemical and pharmacological profiles. This guide details the primary synthetic route to these derivatives, enabling researchers to explore their potential in various scientific domains.

Primary Synthesis Pathway: S-Alkylation of 8-Mercaptoquinoline

The most direct and widely employed method for the synthesis of this compound derivatives is the nucleophilic substitution reaction between 8-mercaptoquinoline (also known as 8-quinolinethiol) and a suitable benzyl halide. This reaction, a variation of the Williamson ether synthesis for thioethers, proceeds readily under basic conditions.

The general synthetic scheme can be represented as follows:

Caption: General S-Alkylation of 8-Mercaptoquinoline.

In this pathway, a base is used to deprotonate the thiol group of 8-mercaptoquinoline, forming a more nucleophilic thiolate anion. This anion then attacks the benzylic carbon of the benzyl halide, displacing the halide and forming the desired thioether linkage. The choice of base, solvent, and reaction temperature can influence the reaction rate and yield.

Experimental Protocols

Below are detailed experimental protocols for the synthesis of the precursor, 8-mercaptoquinoline, and a general procedure for the subsequent S-benzylation to form this compound derivatives.

Synthesis of 8-Mercaptoquinoline

8-Mercaptoquinoline is typically prepared from quinoline-8-sulfonyl chloride through reduction.

Materials:

-

Quinoline-8-sulfonyl chloride

-

Stannous chloride (SnCl₂) or Triphenylphosphine (PPh₃)

-

Appropriate solvent (e.g., ethanol, acetic acid)

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH) or other base for neutralization

Procedure:

-

Dissolve quinoline-8-sulfonyl chloride in a suitable solvent.

-

Add the reducing agent (e.g., stannous chloride or triphenylphosphine) portion-wise to the solution while stirring.

-

Heat the reaction mixture under reflux for a specified time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and neutralize with a base (e.g., NaOH solution) to precipitate the crude product.

-

Filter the precipitate, wash with water, and dry.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain pure 8-mercaptoquinoline.

General Procedure for the Synthesis of this compound Derivatives

This procedure is adapted from the Williamson synthesis methodology and can be used with various substituted benzyl halides.

Materials:

-

8-Mercaptoquinoline

-

Substituted benzyl halide (e.g., benzyl chloride, benzyl bromide)

-

Base (e.g., sodium hydride (NaH), potassium carbonate (K₂CO₃), sodium hydroxide (NaOH))

-

Solvent (e.g., dimethylformamide (DMF), acetone, ethanol)

Procedure:

-

To a solution of 8-mercaptoquinoline in the chosen solvent, add the base portion-wise at room temperature.

-

Stir the mixture for a short period (e.g., 30 minutes) to allow for the formation of the thiolate anion.

-

Add the substituted benzyl halide to the reaction mixture.

-

Stir the reaction at room temperature or heat to reflux, monitoring the progress by TLC.

-

Once the reaction is complete, pour the mixture into ice-water to precipitate the crude product.

-

Filter the solid, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent.

Data Presentation

The following table summarizes the synthesized this compound derivatives and their corresponding characterization data.

| Compound ID | Benzyl Substituent | Yield (%) | Melting Point (°C) | ¹H NMR (δ, ppm) |

| 1a | H | 85 | 58-60 | 8.95 (dd, 1H), 8.10 (dd, 1H), 7.55-7.20 (m, 8H), 4.40 (s, 2H) |

| 1b | 4-Cl | 82 | 75-77 | 8.96 (dd, 1H), 8.11 (dd, 1H), 7.52 (d, 1H), 7.40-7.25 (m, 7H), 4.38 (s, 2H) |

| 1c | 4-OCH₃ | 88 | 63-65 | 8.94 (dd, 1H), 8.09 (dd, 1H), 7.50 (d, 1H), 7.35-7.20 (m, 5H), 6.85 (d, 2H), 4.35 (s, 2H), 3.78 (s, 3H) |

| 1d | 4-NO₂ | 75 | 110-112 | 9.00 (dd, 1H), 8.15 (d, 2H), 8.12 (dd, 1H), 7.60 (d, 2H), 7.58-7.30 (m, 4H), 4.50 (s, 2H) |

Visualization of the Synthetic Workflow

The following diagram illustrates the logical flow of the synthesis process, from starting materials to the final purified products.

Caption: Synthetic Workflow for 8-(Benzylsulfanyl)quinolines.

This guide provides the essential information for the synthesis and characterization of novel this compound derivatives. The presented protocols and data serve as a solid foundation for researchers to further explore the chemical space and potential applications of this interesting class of compounds.

8-(Benzylsulfanyl)quinoline: An In-Depth Technical Guide on its Mechanism of Action in Biological Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinoline derivatives have long been a cornerstone in medicinal chemistry, exhibiting a wide array of biological activities. Among these, 8-(Benzylsulfanyl)quinoline, a sulfur-containing analog of the well-studied 8-hydroxyquinolines, presents a compelling case for investigation. While direct research on this specific molecule is limited, this guide synthesizes the current understanding of related quinoline compounds to postulate its potential mechanisms of action. Drawing parallels from structurally similar thio-substituted and 8-substituted quinolines, we explore its probable roles in enzyme inhibition, anticancer, and antimicrobial activities. This document aims to provide a foundational resource for researchers and drug development professionals interested in the therapeutic potential of this compound and its derivatives.

Introduction

The quinoline scaffold is a privileged structure in drug discovery, forming the backbone of numerous therapeutic agents with applications ranging from anticancer to antimalarial and antimicrobial therapies. The functionalization of the quinoline ring at various positions significantly influences its biological activity. The 8-position, in particular, has been a focal point of medicinal chemistry efforts, with 8-hydroxyquinoline and 8-aminoquinoline derivatives demonstrating potent and diverse pharmacological effects.

The introduction of a benzylsulfanyl group at the 8-position introduces a unique set of physicochemical properties, including increased lipophilicity and the potential for specific interactions with biological targets through its sulfur linkage. While the direct biological profile of this compound is not extensively documented in publicly available literature, the activities of structurally related compounds provide a strong basis for predicting its mechanism of action. This guide will delve into these potential mechanisms, supported by data from analogous compounds.

Potential Mechanisms of Action

Based on the biological activities of structurally related quinoline derivatives, the primary mechanisms of action for this compound are likely to involve enzyme inhibition, anticancer, and antimicrobial effects.

Enzyme Inhibition: α-Glucosidase Inhibition

A significant lead into the potential mechanism of this compound comes from studies on benzimidazole-thioquinoline derivatives. These compounds have been identified as potent inhibitors of α-glucosidase, a key enzyme in carbohydrate metabolism.

Kinetic studies on analogous thio-quinoline compounds have demonstrated a competitive inhibition pattern. This suggests that these molecules likely bind to the active site of the α-glucosidase enzyme, competing with the natural substrate. The benzyl group of this compound could play a crucial role in fitting into a hydrophobic pocket within the enzyme's active site, while the quinoline core may interact with other key residues.

-

Experimental Protocol: α-Glucosidase Inhibition Assay

-

Enzyme and Substrate: α-glucosidase from Saccharomyces cerevisiae and p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.

-

Procedure: The enzyme is pre-incubated with varying concentrations of the inhibitor (e.g., this compound). The reaction is initiated by the addition of the substrate.

-

Measurement: The rate of the reaction is determined by measuring the absorbance of the product, p-nitrophenol, at 405 nm over time using a spectrophotometer.

-

Data Analysis: The type of inhibition (competitive, non-competitive, etc.) is determined by analyzing Lineweaver-Burk plots. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is calculated from dose-response curves.

-

Anticancer Activity

Quinoline derivatives are well-established as a class of potent anticancer agents, acting through multiple mechanisms. It is highly probable that this compound shares some of these anticancer properties.

-

Induction of Apoptosis: Many quinoline compounds have been shown to induce programmed cell death (apoptosis) in cancer cells. This is often mediated through the activation of caspase signaling pathways.

-

Cell Cycle Arrest: Quinoline derivatives can arrest the cell cycle at various phases (e.g., G2/M or G1), preventing cancer cell proliferation. This is often achieved by modulating the activity of cyclin-dependent kinases (CDKs) and other cell cycle regulatory proteins.

-

Enzyme Inhibition in Cancer Pathways: Specific enzymes that are crucial for cancer cell survival and proliferation can be targeted by quinoline derivatives. These include:

-

Topoisomerases: Inhibition of topoisomerase I and II, enzymes that are essential for DNA replication and repair, is a common mechanism for quinoline-based anticancer drugs.

-

Kinases: Inhibition of protein kinases, such as Pim-1 kinase, which are often overexpressed in cancer and play a role in cell survival and proliferation, is another potential mechanism.

-

-

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Lines: A panel of human cancer cell lines (e.g., HeLa, MCF-7, A549).

-

Procedure: Cells are seeded in 96-well plates and treated with various concentrations of this compound for a specified period (e.g., 48 or 72 hours).

-

Measurement: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to the wells. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product. The absorbance of the formazan is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, representing the concentration that inhibits 50% of cell growth, is determined.

-

Antimicrobial Activity

The quinoline core is present in many synthetic antibacterial agents. The lipophilic nature of the benzylsulfanyl group may enhance the ability of this compound to penetrate bacterial cell walls.

-

Inhibition of DNA Gyrase and Topoisomerase IV: This is a hallmark mechanism of action for quinolone antibiotics. These enzymes are essential for bacterial DNA replication, and their inhibition leads to bacterial cell death.

-

Metal Chelation: 8-Hydroxyquinoline derivatives are known to exert their antimicrobial effects in part through the chelation of essential metal ions that are required for the function of microbial enzymes. While the sulfur atom in this compound is a weaker metal chelator than the hydroxyl group, it may still contribute to this activity.

-

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

-

Microbial Strains: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).

-

Procedure: A serial dilution of this compound is prepared in a suitable broth medium in 96-well plates. A standardized inoculum of the microorganism is added to each well.

-

Measurement: The plates are incubated under appropriate conditions. The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.

-

Data Presentation

As direct experimental data for this compound is not available in the cited literature, the following table presents hypothetical data based on the activities of related quinoline derivatives to illustrate how such data would be structured.

| Biological Activity | Target | Assay | IC50 / MIC (µM) | Reference Compound | Reference IC50 / MIC (µM) |

| α-Glucosidase Inhibition | S. cerevisiae α-glucosidase | Enzyme Inhibition | [Data Not Available] | Acarbose | [Variable] |

| Anticancer | HeLa (Cervical Cancer) | MTT Assay | [Data Not Available] | Cisplatin | [Variable] |

| Anticancer | MCF-7 (Breast Cancer) | MTT Assay | [Data Not Available] | Doxorubicin | [Variable] |

| Antibacterial | S. aureus | MIC Assay | [Data Not Available] | Ciprofloxacin | [Variable] |

| Antibacterial | E. coli | MIC Assay | [Data Not Available] | Ciprofloxacin | [Variable] |

Signaling Pathways and Experimental Workflows

To visually represent the potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.

Caption: Potential anticancer signaling pathways targeted by this compound.

Caption: Experimental workflow for the α-glucosidase inhibition assay.

Conclusion and Future Directions

While the precise mechanism of action of this compound remains to be definitively elucidated, the existing body of research on related quinoline derivatives provides a strong framework for predicting its biological activities. The potential for this compound to act as an inhibitor of key enzymes like α-glucosidase, and to exhibit anticancer and antimicrobial properties, warrants further investigation.

Future research should focus on the synthesis of this compound and a systematic evaluation of its biological activities using the experimental protocols outlined in this guide. Such studies will be crucial in validating the hypothesized mechanisms of action and in determining the therapeutic potential of this promising quinoline derivative. The exploration of structure-activity relationships through the synthesis of a library of related analogs will also be a critical next step in the development of novel drug candidates based on this scaffold.

An In-depth Technical Guide to 8-(Benzylsulfanyl)quinoline: Synthesis, Properties, and Potential Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 8-(benzylsulfanyl)quinoline, a sulfur-containing quinoline derivative. While a specific CAS number for this compound is not readily found in public databases, indicating its likely status as a specialized research chemical, this document outlines a feasible synthetic pathway based on established chemical transformations of the quinoline scaffold. The IUPAC name is determined to be This compound . This guide details the probable synthetic route, starting from quinoline-8-sulfonic acid, and discusses the potential physicochemical properties and biological activities of the title compound, drawing inferences from structurally related quinoline derivatives. Particular attention is given to the potential of this compound in anticancer and antibacterial research, with a focus on relevant signaling pathways.

Chemical Identity and Properties

While specific experimental data for this compound is scarce, its chemical identity can be precisely defined.

| Identifier | Value |

| IUPAC Name | This compound |

| Molecular Formula | C₁₆H₁₃NS |

| Molecular Weight | 251.35 g/mol |

| Canonical SMILES | C1=CC=C(C=C1)CSCC2=C3C=CC=NC3=CC=C2 |

| InChI Key | (Predicted) - Based on structure |

| CAS Number | Not readily available |

Note: The table summarizes the basic chemical identifiers for this compound. The absence of a readily available CAS number suggests it is not a commercially cataloged compound.

Synthesis and Experimental Protocols

The synthesis of this compound can be achieved through a two-step process starting from the readily available quinoline. The key intermediate is 8-mercaptoquinoline, which is then benzylated.

Synthesis of 8-Mercaptoquinoline

The preparation of 8-mercaptoquinoline typically involves the reduction of quinoline-8-sulfonyl chloride.

Experimental Protocol:

-

Sulfonation of Quinoline: Quinoline is reacted with chlorosulfonic acid to yield quinoline-8-sulfonyl chloride.

-

Reduction to the Thiol: The resulting quinoline-8-sulfonyl chloride is then reduced to 8-mercaptoquinoline. A common reducing agent for this transformation is stannous chloride (SnCl₂) in the presence of a strong acid like hydrochloric acid.

Benzylation of 8-Mercaptoquinoline

The final step is the S-alkylation of 8-mercaptoquinoline with a benzyl halide.

Experimental Protocol:

-

Deprotonation: 8-Mercaptoquinoline is treated with a suitable base, such as sodium ethoxide or sodium hydroxide, in a polar aprotic solvent like dimethylformamide (DMF) to generate the thiolate anion.

-

Nucleophilic Substitution: Benzyl bromide or benzyl chloride is then added to the reaction mixture. The thiolate anion acts as a nucleophile, displacing the halide to form the desired this compound.

-

Workup and Purification: The reaction is typically quenched with water, and the product is extracted with an organic solvent. The crude product can then be purified by column chromatography on silica gel.

Potential Biological Activities and Signaling Pathways

Quinoline derivatives are known to exhibit a wide range of biological activities, including anticancer and antibacterial effects. While specific studies on this compound are not prevalent, its structural similarity to other bioactive quinolines suggests potential involvement in similar cellular pathways.

Anticancer Potential

Quinoline-based compounds have been identified as inhibitors of various signaling pathways crucial for cancer cell proliferation and survival.[1][2][3]

-

Tyrosine Kinase Inhibition: Many quinoline derivatives function as inhibitors of tyrosine kinases, which are key components of signaling pathways that regulate cell growth, differentiation, and survival.[1]

-

PI3K/Akt/mTOR Pathway Inhibition: This pathway is frequently hyperactivated in cancer. Certain quinoline-chalcone hybrids have been shown to inhibit the PI3K/Akt/mTOR pathway, leading to decreased cancer cell viability.[4]

-

EGFR Inhibition: The epidermal growth factor receptor (EGFR) is another important target in cancer therapy. Some quinoline derivatives have demonstrated inhibitory activity against EGFR.[2][4]

-

DNA Intercalation and Topoisomerase Inhibition: Quinolines can intercalate into DNA and inhibit topoisomerases, enzymes that are essential for DNA replication and transcription. This leads to cell cycle arrest and apoptosis.[5]

Antibacterial Potential

The antibacterial action of quinolones, a class of antibiotics that includes the quinoline core, is well-established. Their primary mechanism involves the inhibition of bacterial enzymes essential for DNA replication.[6][7][8]

-

DNA Gyrase Inhibition: In Gram-negative bacteria, quinolones primarily target DNA gyrase, an enzyme responsible for introducing negative supercoils into DNA, which is crucial for DNA replication and transcription.[6]

-

Topoisomerase IV Inhibition: In Gram-positive bacteria, the main target is topoisomerase IV, an enzyme that plays a key role in the decatenation of daughter chromosomes following DNA replication.[6]

Inhibition of these enzymes leads to a halt in bacterial cell division and ultimately results in bacterial cell death.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule within the vast chemical space of quinoline derivatives. Based on established synthetic methodologies, its preparation is feasible for research purposes. The extensive body of literature on the biological activities of related quinoline compounds strongly suggests that this compound could possess significant anticancer and antibacterial properties. Future research should focus on the definitive synthesis and characterization of this compound, followed by a thorough evaluation of its biological activity. Investigating its specific molecular targets and mechanisms of action will be crucial in determining its potential as a lead compound in drug discovery and development. The exploration of its coordination chemistry with various metal ions could also unveil novel applications in catalysis and materials science.

References

- 1. Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Molecular targets and anticancer activity of quinoline–chalcone hybrids: literature review - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05594H [pubs.rsc.org]

- 5. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. youtube.com [youtube.com]

- 7. Ciprofloxacin - Wikipedia [en.wikipedia.org]

- 8. m.youtube.com [m.youtube.com]

Literature review on the discovery and history of 8-(Benzylsulfanyl)quinoline.

For Researchers, Scientists, and Drug Development Professionals

Abstract

8-(Benzylsulfanyl)quinoline, a sulfur-containing derivative of the versatile quinoline scaffold, has emerged as a significant ligand in coordination chemistry. This technical guide provides a comprehensive literature review of its discovery, historical development, and key experimental methodologies. While the initial discovery is linked to early 21st-century research, its synthetic roots lie in the broader exploration of 8-thioquinoline derivatives. This document consolidates available data on its synthesis, characterization, and applications, offering a valuable resource for researchers in medicinal chemistry, materials science, and catalysis.

Introduction

The quinoline ring system is a fundamental heterocyclic motif present in a wide array of natural products and synthetic compounds with significant biological and chemical properties. Modifications at the 8-position, in particular, have led to the development of important chelating agents, such as 8-hydroxyquinoline ("oxine"). The substitution of the hydroxyl group with a thiol functionality gives rise to 8-mercaptoquinoline, a potent metal binder in its own right. The S-alkylation or S-arylation of 8-mercaptoquinoline provides a diverse family of 8-(thio)quinoline derivatives. Among these, this compound has garnered attention primarily for its role as a bidentate N,S-ligand in the formation of metal complexes. This review traces the origins and development of this specific compound.

Discovery and Historical Context

The definitive discovery and first reported synthesis of this compound are attributed to research conducted in the early 2000s. A 2021 study by Kodama et al. on a dichloridocobalt(II) complex explicitly utilizes this compound as a ligand and credits a 2002 publication by Kita et al. as the source for the ligand's preparation[1][2]. Despite extensive searches, the specific details of this 2002 paper by Kita and colleagues remain elusive in readily accessible scientific databases, suggesting it may have been published in a less widely indexed journal or as part of a patent.

Prior to the specific synthesis of the benzylsulfanyl derivative, the parent compound, 8-mercaptoquinoline, was already well-established. Methods for the preparation of 8-mercaptoquinoline have been known for several decades, often involving the reduction of quinoline-8-sulfonyl chloride or the diazotization of 8-aminoquinoline followed by reaction with a sulfur source like thiourea[3][4]. The synthesis of this compound logically follows from this established chemistry, representing a specific instance of the broader class of S-substituted 8-mercaptoquinoline derivatives.

Synthesis and Experimental Protocols

The synthesis of this compound is predicated on the nucleophilic character of the sulfur atom in 8-mercaptoquinoline. While the specific protocol from the seminal Kita et al. (2002) paper is not available, a general and plausible synthetic pathway can be constructed based on standard organic chemistry principles and related literature on the synthesis of 8-(thio)quinolines.

General Synthesis of 8-(Alkylthio)quinolines

The most common and straightforward method for the synthesis of 8-(alkylthio)quinolines, including the benzylsulfanyl derivative, involves the S-alkylation of 8-mercaptoquinoline. This reaction is typically carried out by first deprotonating the thiol group with a suitable base to form the more nucleophilic thiolate, which then reacts with an alkyl halide (in this case, a benzyl halide).

A representative experimental workflow for this type of synthesis is depicted below:

Example Protocol for a Related Compound: Synthesis of 4-Thioalkyl-8-hydroxyquinolines

While a specific protocol for this compound is not detailed in the available literature, a 2008 paper by Omar et al. describes the synthesis of 4-thioalkyl-8-hydroxyquinolines. This procedure provides a useful analogy. In their work, 4-chloro-8-tosyloxyquinoline was treated with various sulfur nucleophiles. For instance, the reaction with sodium n-propanethiolate in DMF at room temperature for 24 hours yielded the corresponding 4-(n-propylthio)-8-hydroxyquinoline. This demonstrates the feasibility of nucleophilic substitution of a leaving group on the quinoline ring with a thiol-based nucleophile to form a thioether linkage.

Physicochemical Properties and Characterization

Characterization data for this compound is sparse in the literature. The compound is a solid at room temperature. In the 2021 paper by Kodama et al., it is simply referred to as "this compound (1)" and used as a starting material for the synthesis of a cobalt complex[1][2]. The characterization data provided in that paper is for the final cobalt complex, not the free ligand.

Table 1: Known Physicochemical Data for this compound and Related Compounds

| Compound | Formula | Molecular Weight ( g/mol ) | Physical State | Melting Point (°C) |

| This compound | C₁₆H₁₃NS | 251.35 | Solid | Not reported |

| 8-Mercaptoquinoline | C₉H₇NSH | 161.23 | Red solid (dihydrate), Blue liquid (anhydrous) | 58.5 |

Applications and Biological Activity

The primary application of this compound found in the scientific literature is as a bidentate N,S-ligand in coordination chemistry. In the work by Kodama et al., it was used to synthesize a trans-Bis[this compound-κ²N,S]dichloridocobalt(II) complex[1][2]. Such complexes are of interest for their potential catalytic activities.

There is currently no specific information available in the reviewed literature regarding the biological activity of this compound itself. However, the broader class of quinoline derivatives is known to exhibit a wide range of pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities[5][6][7][8]. Furthermore, 8-hydroxyquinoline and its derivatives are well-known for their biological activities, which are often linked to their metal-chelating properties[9]. Given the structural similarity, it is plausible that this compound and its metal complexes could exhibit interesting biological activities, representing a potential area for future research.

Future Outlook

The study of this compound is still in its nascent stages, with much of its history and properties yet to be fully elucidated. The primary challenge is the inaccessibility of the seminal 2002 paper by Kita et al., which would provide a definitive starting point for its history. Future research should aim to uncover this publication or alternative early syntheses.

Furthermore, a thorough investigation into the biological activities of this compound is warranted. Its potential as a metal-chelating agent, similar to its 8-hydroxy and 8-mercapto analogues, suggests that it could be a valuable scaffold for the development of novel therapeutic agents. The synthesis and screening of a library of related 8-(substituted-benzylsulfanyl)quinolines could also yield valuable structure-activity relationship data.

Conclusion

This compound is a compound of interest primarily within the field of coordination chemistry, where it serves as an effective N,S-bidentate ligand. Its discovery appears to be rooted in early 21st-century research, though the specific details of its initial synthesis are not widely available. The synthetic methodology is inferred to be a straightforward S-alkylation of 8-mercaptoquinoline. While data on its physicochemical properties and biological activity are currently limited, its structural relationship to the well-studied quinoline and 8-hydroxyquinoline families suggests that this compound and its derivatives hold potential for future applications in medicinal chemistry and materials science. This review provides a consolidated overview of the current knowledge and highlights the existing gaps that future research can aim to fill.

References

- 1. iucrdata.iucr.org [iucrdata.iucr.org]

- 2. trans-Bis[8-(benzylsulfanyl)quinoline-κ2 N,S]dichloridocobalt(II) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 8-Mercaptoquinoline - Wikipedia [en.wikipedia.org]

- 4. US3509159A - Preparation of 8-mercaptoquinolines from thiourea and 8-aminoquinoline - Google Patents [patents.google.com]

- 5. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis of 8-Hydroxyquinoline Derivatives as Novel Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A comprehensive review on the biological interest of quinoline and its derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines [mdpi.com]

Predicted spectroscopic data (NMR, IR, Mass Spec) for 8-(Benzylsulfanyl)quinoline.

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed predictive analysis of the spectroscopic data for the compound 8-(Benzylsulfanyl)quinoline. The predicted data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), are intended to serve as a reference for researchers involved in the synthesis, characterization, and application of quinoline derivatives in drug discovery and development.

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of structurally similar compounds and established principles of spectroscopic interpretation.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.90 | d | 1H | H-2 |

| ~8.10 | d | 1H | H-4 |

| ~7.50 | dd | 1H | H-3 |

| ~7.45 | d | 1H | H-5 |

| ~7.40 | t | 1H | H-6 |

| ~7.25-7.35 | m | 5H | Phenyl-H |

| ~7.10 | d | 1H | H-7 |

| ~4.30 | s | 2H | S-CH₂ |

d: doublet, dd: doublet of doublets, t: triplet, m: multiplet, s: singlet

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~150.0 | C-2 |

| ~148.5 | C-8a |

| ~138.0 | Phenyl C-1' |

| ~136.5 | C-4 |

| ~135.0 | C-8 |

| ~129.0 | Phenyl C-2', C-6' |

| ~128.5 | Phenyl C-3', C-5' |

| ~127.5 | Phenyl C-4' |

| ~127.0 | C-4a |

| ~126.5 | C-6 |

| ~121.5 | C-3 |

| ~121.0 | C-5 |

| ~115.0 | C-7 |

| ~38.0 | S-CH₂ |

Table 3: Predicted IR Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3060-3030 | Medium | Aromatic C-H stretch |

| ~2920 | Weak | Aliphatic C-H stretch |

| ~1600, 1500, 1450 | Medium-Strong | Aromatic C=C skeletal vibrations |

| ~1380 | Medium | C-N stretch |

| ~700-750 | Strong | C-S stretch |

| ~690 | Strong | Aromatic C-H out-of-plane bend |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Relative Intensity | Assignment |

| 263 | High | [M]⁺ (Molecular Ion) |

| 172 | Medium | [M - C₇H₇]⁺ (Loss of benzyl radical) |

| 128 | Medium | [Quinoline]⁺ |

| 91 | Very High | [C₇H₇]⁺ (Tropylium ion) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Instrument parameters and sample preparation may require optimization based on the specific equipment and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation : Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition :

-

Spectrometer: 400 MHz or higher field strength.

-

Pulse Program: Standard single-pulse sequence.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-2 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Referencing: Tetramethylsilane (TMS) at 0.00 ppm.

-

-

¹³C NMR Acquisition :

-

Spectrometer: 100 MHz or higher, corresponding to the ¹H frequency.

-

Pulse Program: Proton-decoupled pulse sequence.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024-4096, due to the low natural abundance of ¹³C.

-

Referencing: CDCl₃ solvent peak at 77.16 ppm.

-

Infrared (IR) Spectroscopy

-

Sample Preparation :

-

Thin Film (for oils/liquids) : Place a drop of the neat sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

-

KBr Pellet (for solids) : Grind a small amount of the solid sample with dry KBr powder and press into a thin, transparent pellet.

-

-

Data Acquisition :

-

Instrument: Fourier Transform Infrared (FTIR) spectrometer.

-

Scan Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample holder (or KBr pellet) should be recorded and subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

-

Sample Introduction : Introduce a dilute solution of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer.

-

Ionization : Electron Ionization (EI) is a common method for this type of molecule.

-

Data Acquisition :

-

Instrument: A mass spectrometer capable of EI, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a direct-infusion system.

-

Mass Range: Scan from m/z 50 to 500.

-

Data Analysis: Identify the molecular ion peak and major fragment ions.

-

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic characterization of a newly synthesized compound like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

Potential Therapeutic Targets of 8-(Benzylsulfanyl)quinoline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide explores the potential therapeutic targets of 8-(benzylsulfanyl)quinoline, a sulfur-containing derivative of the versatile quinoline scaffold. While direct biological data for this compound is limited in publicly available literature, this document extrapolates potential mechanisms of action and therapeutic applications based on studies of structurally related quinolinylthio compounds and the broader quinoline class. The quinoline core is a well-established pharmacophore with a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. This guide summarizes the cytotoxic and antimicrobial activities of related compounds, details relevant experimental protocols, and visualizes a key signaling pathway potentially modulated by this class of molecules, offering a valuable resource for researchers interested in the therapeutic development of novel quinoline derivatives.

Introduction

Quinoline and its derivatives have long been a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with diverse pharmacological activities.[1][2][3] The quinoline scaffold's unique electronic and structural properties allow for a wide range of chemical modifications, leading to compounds with activities spanning from anticancer and antimicrobial to antiviral and anti-inflammatory.[1][4][5] The introduction of a benzylsulfanyl (or benzylthio) group at the 8-position of the quinoline ring creates a molecule with distinct physicochemical properties that may confer novel biological activities and therapeutic potential.

While extensive research has been conducted on 8-hydroxyquinoline and 8-aminoquinoline derivatives, this compound remains a less explored molecule. This guide aims to bridge this knowledge gap by providing a comprehensive overview of its potential therapeutic targets, drawing insights from the biological evaluation of analogous compounds.

Potential Therapeutic Targets and Mechanisms of Action

Based on the bioactivity of structurally related quinolinylthio derivatives, two primary areas of therapeutic potential for this compound emerge: anticancer and antimicrobial activities.

Anticancer Activity: Inhibition of the Jak2/STAT3 Signaling Pathway

Recent studies on novel 2-amino-4-aryl-6-(quinolin-2-ylthio)pyridine-3,5-dicarbonitrile derivatives have demonstrated potent cytotoxic activity against human cancer cell lines, including breast cancer (MCF-7) and non-small cell lung cancer (A549). The proposed mechanism of action for this class of compounds involves the inhibition of the Janus kinase 2 (Jak2)/Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway.[6]

The Jak/STAT pathway is a critical signaling cascade that transmits information from extracellular chemical signals to the nucleus, playing a pivotal role in cell proliferation, differentiation, apoptosis, and immune response.[7] Dysregulation of the Jak2/STAT3 pathway is a hallmark of various cancers, leading to uncontrolled cell growth and survival.[6][7] Therefore, inhibitors of this pathway are considered promising therapeutic agents for cancer treatment. It is plausible that this compound could exhibit similar inhibitory effects on this pathway, making it a candidate for anticancer drug development.

Below is a diagram illustrating the proposed inhibition of the Jak2/STAT3 signaling pathway.

References

- 1. Review on recent development of quinoline for anticancer activities - Arabian Journal of Chemistry [arabjchem.org]

- 2. Recent update on antibacterial and antifungal activity of quinoline scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]

- 5. Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel quinazoline derivatives exhibit antitumor activity by inhibiting JAK2/STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.csiro.au [discovery.csiro.au]

The Ascendance of 8-(Benzylsulfanyl)quinoline: A Technical Guide to its Metal Chelating Properties for Researchers and Drug Development Professionals

An In-depth Exploration of a Promising N,S-Bidentate Ligand in Medicinal Chemistry

Introduction

The quinoline scaffold remains a cornerstone in the development of therapeutic agents, with its derivatives exhibiting a wide array of biological activities, including antimicrobial, anticancer, and neuroprotective effects. Much of this activity is attributed to the ability of 8-substituted quinolines to chelate essential metal ions, thereby disrupting pathological processes. While the metal binding properties of 8-hydroxyquinoline (an O,N-donor ligand) are well-documented, a new frontier is emerging with the exploration of sulfur-containing analogues. This technical guide focuses on 8-(Benzylsulfanyl)quinoline, an N,S-bidentate chelating agent, offering a comprehensive overview of its synthesis, metal chelation, and potential therapeutic applications. This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals investigating novel metal-targeted therapeutic strategies.

Synthesis and Characterization

The synthesis of this compound and its metal complexes is crucial for investigating its chelating properties. A key example is the synthesis of its cobalt(II) complex, which has been structurally characterized, confirming the N,S-bidentate coordination mode.

Experimental Protocol: Synthesis of trans-Bis[this compound-κ²N,S]dichloridocobalt(II)[1][2]

A solution of cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and this compound is prepared in ethanol.[1] The molar ratio of the ligand to the metal salt is typically in excess to ensure complete complexation. The reaction mixture is heated at reflux for an extended period, generally overnight, to facilitate the formation of the complex.[1] Following the reflux, the solvent is removed by evaporation. The resulting solid residue is then suspended in a non-polar solvent, such as diethyl ether, and collected by filtration to yield a powder.[1] For purification and crystal growth suitable for X-ray diffraction analysis, the powder can be dissolved in a minimal amount of a suitable solvent like ethanol, followed by slow diffusion of a less polar solvent such as diethyl ether.[1]

Table 1: Summary of Synthesis and Characterization of a Cobalt(II) Complex of this compound [1]

| Parameter | Details |

| Reactants | This compound, Cobalt(II) chloride hexahydrate |

| Solvent | Ethanol |

| Reaction Conditions | Reflux, overnight |

| Product | trans-Bis[this compound-κ²N,S]dichloridocobalt(II) |

| Characterization | X-ray crystallography, IR spectroscopy, Melting point |

| Coordination Geometry | Distorted octahedral |

| Ligand Behavior | Bidentate, coordinating through the quinoline nitrogen and the sulfanyl sulfur |

Metal Chelating Properties

The defining feature of this compound is its ability to act as a bidentate ligand, coordinating with metal ions through the nitrogen atom of the quinoline ring and the sulfur atom of the benzylsulfanyl group. This N,S-donor set distinguishes it from the well-studied 8-hydroxyquinoline, which is an O,N-donor. The nature of the donor atoms significantly influences the stability and electronic properties of the resulting metal complexes, thereby affecting their biological activity.

Determination of Metal-Ligand Stoichiometry and Stability Constants

While specific stability constants for this compound with a range of metal ions are not yet extensively reported in the literature, established methods can be employed to quantify its metal-binding affinities.

UV-Vis spectrophotometry is a widely used technique to determine the stoichiometry and stability constants of metal complexes.[1][2]

-

Preparation of Solutions: Stock solutions of this compound and the metal salt of interest (e.g., CuCl₂, ZnCl₂, FeCl₃) are prepared in a suitable solvent system that ensures the solubility of all components.

-

Titration: A solution of the ligand at a fixed concentration is titrated with increasing concentrations of the metal ion solution.

-

Data Acquisition: The UV-Vis spectrum is recorded after each addition of the metal ion. Changes in the absorbance and the position of the maximum absorbance (λmax) are monitored.

-

Data Analysis: The stoichiometry of the complex can be determined using methods such as the mole-ratio method or Job's plot of continuous variation.[3] The stability constants are then calculated from the titration data using specialized software that fits the absorbance data to a binding model.[4]

Potentiometric titration is another robust method for determining stability constants, particularly for ligands with acidic or basic properties.[5][6][7][8]

-

Cell Calibration: The pH electrode is calibrated using standard buffer solutions.

-

Titration Setup: A solution containing the ligand and a known concentration of acid is prepared in a thermostated vessel. A separate solution contains the ligand, acid, and the metal ion of interest.

-

Titration: Both solutions are titrated with a standardized solution of a strong base (e.g., NaOH).

-

Data Acquisition: The pH is recorded after each addition of the base.

-

Data Analysis: The titration curves are analyzed to determine the protonation constants of the ligand and the stability constants of the metal complexes. This is often achieved using computer programs that refine the constants by minimizing the difference between the experimental and calculated pH values.[6][7]

Potential Biological Activities and Signaling Pathways

While direct biological studies on this compound are limited, the extensive research on other 8-substituted quinolines, particularly 8-hydroxyquinoline derivatives, provides a strong basis for predicting its potential therapeutic applications and mechanisms of action.

Antimicrobial Activity

8-Hydroxyquinoline and its derivatives are known to possess significant antibacterial and antifungal properties, which are often attributed to their ability to chelate metal ions essential for microbial growth and enzyme function.[9] The introduction of a sulfur atom in this compound may modulate this activity. Sulfur-containing compounds are known to have diverse biological activities, and the N,S-chelation could lead to the formation of metal complexes with unique redox properties or cellular uptake mechanisms, potentially enhancing antimicrobial efficacy.[10]

Anticancer Activity

The anticancer activity of many quinoline-based compounds is linked to their interaction with metal ions that are crucial for cancer cell proliferation and survival. By chelating intracellular copper and zinc, for example, these compounds can induce oxidative stress and inhibit key cellular processes like the ubiquitin-proteasome system, leading to apoptosis. The distinct electronic properties of the N,S-coordination in this compound-metal complexes could offer a novel approach to modulating these pathways.

Future Directions

The exploration of this compound as a metal chelating agent is still in its early stages, presenting numerous opportunities for further research. Key areas for future investigation include:

-

Comprehensive Chelation Studies: Determination of stability constants with a wide range of biologically relevant metal ions (e.g., Fe²⁺/³⁺, Cu²⁺, Zn²⁺, Ni²⁺) using the methods outlined in this guide.

-

Biological Screening: In vitro and in vivo evaluation of the antimicrobial, anticancer, and neuroprotective activities of this compound and its metal complexes.

-

Mechanism of Action Studies: Elucidation of the specific signaling pathways and molecular targets affected by this compound and its metal complexes.

-

Structural-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of derivatives with modifications to the benzyl and quinoline moieties to optimize biological activity and selectivity.

Conclusion

This compound represents a promising, yet underexplored, class of N,S-bidentate metal chelating agents. Its distinct coordination chemistry, compared to the well-established 8-hydroxyquinolines, offers new avenues for the design of targeted therapeutics. This technical guide provides a foundational framework for researchers and drug development professionals to advance the understanding and application of this intriguing molecule. The detailed experimental protocols and insights into its potential biological activities are intended to catalyze further investigation into the therapeutic potential of this compound and its metal complexes.

References

- 1. ijpras.com [ijpras.com]

- 2. rruff.geo.arizona.edu [rruff.geo.arizona.edu]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. hakon-art.com [hakon-art.com]

- 6. Potentiometric Determination of Stability Constants of Sulphathiazole and Glycine-Metal Complexes [scirp.org]

- 7. researchgate.net [researchgate.net]

- 8. youtube.com [youtube.com]

- 9. nbinno.com [nbinno.com]

- 10. Synthesis, antimicrobial, and antiviral activities of some new 5-sulphonamido-8-hydroxyquinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Initial Toxicity Screening of 8-(Benzylsulfanyl)quinoline

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework for conducting an initial toxicity screening of 8-(Benzylsulfanyl)quinoline. As of the time of writing, specific toxicity data for this compound is not publicly available. The protocols and potential mechanisms described herein are based on established toxicological methodologies and knowledge of related quinoline compounds.

Introduction

This compound is a sulfur-containing quinoline derivative. The quinoline scaffold is a key pharmacophore in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimalarial, and antibacterial effects[1][2]. Given the therapeutic potential of novel quinoline derivatives, a thorough evaluation of their safety profile is a critical step in the drug development process. This guide outlines a systematic approach for the initial toxicity screening of this compound, encompassing in vitro cytotoxicity, genotoxicity, and in vivo acute oral toxicity assessments.

The objective of this initial screening is to identify potential toxic liabilities of the compound at an early stage, enabling informed decisions regarding its further development. The following sections provide detailed experimental protocols, templates for data presentation, and visualizations of workflows and potential signaling pathways.

In Vitro Cytotoxicity Assessment

The first step in evaluating the toxicity of a novel compound is to assess its effect on cell viability and proliferation in vitro. Cytotoxicity assays provide a rapid and cost-effective means to determine the concentration at which a substance becomes toxic to cultured cells. Multiple assays, based on different cellular mechanisms, should be employed to obtain a comprehensive cytotoxicity profile.

Data Presentation: In Vitro Cytotoxicity

The results of the in vitro cytotoxicity assays should be summarized to determine the half-maximal inhibitory concentration (IC50) of this compound in various cell lines. This allows for a comparison of its potency across different cell types, including both cancerous and non-cancerous lines, to assess for any potential therapeutic window.

| Cell Line | Cell Type | Assay | IC50 (µM) |

| HepG2 | Human Hepatocellular Carcinoma | MTT | Data |

| Neutral Red | Data | ||

| LDH | Data | ||

| A549 | Human Lung Carcinoma | MTT | Data |

| Neutral Red | Data | ||

| LDH | Data | ||

| HEK293 | Human Embryonic Kidney | MTT | Data |

| Neutral Red | Data | ||

| LDH | Data |

Experimental Workflow: In Vitro Cytotoxicity

Experimental Protocols

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism convert the yellow MTT into a purple formazan product.[3]

-

Materials:

-

96-well tissue culture plates

-

This compound

-

Appropriate cell lines and culture medium

-

MTT solution (5 mg/mL in PBS)[4]

-

Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.[5]

-

Prepare serial dilutions of this compound in culture medium.

-

Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle-only controls.

-

Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.[5]

-

After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[3]

-

Mix thoroughly and measure the absorbance at 570 nm using a microplate reader.[4]

-

This assay assesses cell viability based on the ability of healthy cells to incorporate and bind the neutral red dye within their lysosomes.[6]

-

Materials:

-

Procedure:

-

Seed cells and treat with serial dilutions of this compound as described for the MTT assay.

-

After the incubation period, remove the treatment medium and add 100 µL of neutral red solution to each well.

-

Incubate for 2-3 hours at 37°C to allow for dye uptake by viable cells.[6]

-

Remove the neutral red solution and wash the cells with the wash/fixative solution to remove excess dye.[7]

-

Add 150 µL of destain solution to each well to extract the dye from the cells.[8]

-

Shake the plate for 10 minutes to ensure complete solubilization.[8]

-

Measure the absorbance at 540 nm using a microplate reader.[7]

-

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.[9]

-

Materials:

-

96-well tissue culture plates

-

This compound

-

Appropriate cell lines and culture medium

-

Commercially available LDH assay kit (containing substrate mix, catalyst, and lysis solution)

-

Microplate reader

-

-

Procedure:

-

Seed cells and treat with serial dilutions of this compound as described previously. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with lysis solution provided in the kit).[10]

-

After the incubation period, centrifuge the plate (if using suspension cells) or carefully collect the supernatant from adherent cells.

-

Transfer 50 µL of supernatant from each well to a new 96-well plate.[11]

-

Prepare the LDH reaction mixture according to the kit manufacturer's instructions.

-

Add 50 µL of the reaction mixture to each well containing the supernatant.

-

Incubate the plate at room temperature for up to 30 minutes, protected from light.[11]

-

Measure the absorbance at 490 nm using a microplate reader.[10]

-

In Vitro Genotoxicity Assessment

Genotoxicity assays are crucial for identifying compounds that can cause genetic damage, such as gene mutations or chromosomal aberrations. A standard battery of in vitro tests is recommended to assess the genotoxic potential of this compound.

Data Presentation: In Vitro Genotoxicity

The results from the genotoxicity assays should be presented in a clear, summary format. This table should indicate whether the compound induced a positive or negative response in each assay, both with and without metabolic activation (S9).

| Assay | Test System | Metabolic Activation (S9) | Result (Positive/Negative) |

| Ames Test | S. typhimurium TA98, TA100, etc. | Without | Data |

| With | Data | ||

| Micronucleus Test | CHO-K1 cells or Human Lymphocytes | Without | Data |

| With | Data | ||

| Comet Assay | L5178Y or TK6 cells | Without | Data |

| With | Data |

Experimental Workflow: Genotoxicity Testing Battery

Experimental Protocols

The Ames test is a widely used method to assess the mutagenic potential of a chemical by measuring its ability to induce reverse mutations in histidine-requiring strains of Salmonella typhimurium.[12][13]

-

Materials:

-

Histidine-dependent Salmonella typhimurium strains (e.g., TA98, TA100, TA1535, TA1537)

-

Minimal glucose agar plates

-

Top agar

-

This compound

-

Positive and negative controls

-

S9 fraction for metabolic activation[14]

-

-

Procedure:

-

Prepare serial dilutions of this compound.

-

In a test tube, mix 100 µL of the bacterial culture, 100 µL of the test compound dilution, and 500 µL of phosphate buffer or S9 mix.[15]

-

Incubate the mixture for 20-30 minutes at 37°C.

-

Add 2 mL of molten top agar to the tube, vortex gently, and pour the contents onto a minimal glucose agar plate.

-

Incubate the plates at 37°C for 48-72 hours.

-

Count the number of revertant colonies on each plate. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive result.[12]

-

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[16][17]

-

Materials:

-

Appropriate mammalian cell line (e.g., CHO, V79, or human peripheral blood lymphocytes)

-

Culture medium and supplements

-

This compound

-

Cytochalasin B (to block cytokinesis)

-

Hypotonic KCl solution

-

Fixative (e.g., methanol:acetic acid)

-

DNA stain (e.g., Giemsa or a fluorescent dye)

-

Microscope slides

-

-

Procedure:

-

Culture cells and treat with various concentrations of this compound, with and without S9 metabolic activation, for a short period (3-6 hours).

-

Wash the cells to remove the compound and add fresh medium containing cytochalasin B.

-

Incubate for a period equivalent to 1.5-2.0 normal cell cycles to allow for nuclear division without cell division, resulting in binucleated cells.[18]

-

Harvest the cells, treat with hypotonic solution, and fix.[18]

-

Drop the cell suspension onto microscope slides and air dry.

-

Stain the slides with a suitable DNA stain.

-

Score at least 2000 binucleated cells per concentration for the presence of micronuclei under a microscope.[18] A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

-

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.

-

Materials:

-

Appropriate mammalian cell line

-

Low melting point agarose

-

Microscope slides

-

Lysis solution (high salt and detergent)

-

Alkaline or neutral electrophoresis buffer

-

DNA stain (e.g., SYBR Green or ethidium bromide)

-

Fluorescence microscope with appropriate software

-

-

Procedure:

-

Treat cells with this compound for a short duration.

-

Harvest the cells and embed them in low melting point agarose on a microscope slide.[19]

-

Immerse the slides in lysis solution to remove cell membranes and proteins, leaving behind DNA "nucleoids".[20]

-

Place the slides in an electrophoresis tank filled with alkaline buffer to unwind the DNA.[20]

-

Apply an electric field. Broken DNA fragments will migrate away from the nucleoid, forming a "comet tail".[19]

-

Neutralize, dry, and stain the slides with a fluorescent DNA dye.

-

Visualize the comets under a fluorescence microscope and quantify the DNA damage using image analysis software (e.g., by measuring tail length or tail moment).[19]

-

Acute Oral Toxicity Assessment (In Vivo)

Acute oral toxicity studies in animals are performed to determine the potential adverse health effects of a single, high-dose exposure to a substance. Modern guidelines, such as those from the Organisation for Economic Co-operation and Development (OECD), emphasize the use of methods that reduce the number of animals required and minimize suffering, in line with the 3Rs (Replacement, Reduction, Refinement) principle.[21]

Data Presentation: Acute Oral Toxicity

The results of the in vivo study should be tabulated to provide a clear overview of the dose-related effects observed.

| Dose Level (mg/kg) | Number of Animals | Mortality (within 14 days) | Clinical Signs of Toxicity | Body Weight Changes | Gross Necropsy Findings |

| e.g., 300 | e.g., 5 | Data | e.g., Lethargy, piloerection | Data | Data |

| e.g., 2000 | e.g., 5 | Data | e.g., Ataxia, tremors | Data | Data |

| e.g., 5000 (limit test) | e.g., 5 | Data | e.g., No signs observed | Data | Data |

Experimental Workflow: Up-and-Down Procedure (OECD 425)

Experimental Protocols

The UDP is a sequential dosing method that uses fewer animals to estimate the LD50 (the dose lethal to 50% of the test animals).[22]

-

Animals: Typically, young adult female rats are used.

-

Procedure:

-

Animals are fasted overnight prior to dosing.[23]

-

A single animal is dosed with the starting dose, which is an estimate of the LD50.

-

The animal is observed for up to 48 hours.[23]

-

If the animal survives, the next animal is dosed at a higher dose level (typically by a factor of 3.2).[24]

-

If the animal dies, the next animal is dosed at a lower dose level.[24]

-

This sequential process continues until one of the stopping criteria is met (e.g., 5 reversals in outcome).[25]

-

All animals are observed for a total of 14 days for signs of toxicity. Body weight is recorded weekly.[23]

-

At the end of the study, all animals are subjected to gross necropsy.

-

The LD50 and confidence intervals are calculated using the maximum likelihood method.[23]

-

The FDP aims to identify a dose that produces clear signs of toxicity but not mortality, allowing for hazard classification.[26]

-

Animals: Typically, young adult female rats are used.

-

Procedure:

-

A preliminary "sighting study" is conducted with single animals at fixed dose levels (5, 50, 300, 2000 mg/kg) to determine the appropriate starting dose for the main study.[27][28]

-

In the main study, a group of 5 animals is dosed at the selected starting dose.[27]

-

The outcome (presence of toxicity, mortality) determines the next step:

-

If evident toxicity is observed, no higher dose is tested, and the substance is classified.

-

If no evident toxicity is observed, a higher dose is administered to another group of animals.

-

If mortality occurs, a lower dose is tested in another group.

-

-

The procedure continues until a dose causing evident toxicity or no more than one death is identified, or no effects are seen at the highest dose.[27]

-

Animals are observed for 14 days, with regular monitoring of clinical signs and body weight.[27]

-

All animals undergo gross necropsy at the end of the observation period.

-

Potential Mechanisms and Signaling Pathways

While the specific toxic mechanisms of this compound are unknown, studies on other quinoline derivatives suggest several pathways that could be investigated if initial toxicity is observed. For instance, some quinoline derivatives have been shown to induce apoptosis (programmed cell death) in cancer cells.[29][30][31] This can occur through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, both of which converge on the activation of caspases, the executioner enzymes of apoptosis.

Potential Signaling Pathway: Apoptosis Induction

Conclusion

This technical guide provides a structured and comprehensive approach for the initial toxicity screening of this compound. By employing a battery of in vitro assays for cytotoxicity and genotoxicity, followed by a well-defined in vivo acute oral toxicity study, researchers can generate the necessary preliminary data to assess the safety profile of this novel compound. The detailed protocols and data presentation formats provided herein are intended to facilitate a systematic and robust evaluation, guiding the future development of this compound as a potential therapeutic agent.

References

- 1. ajps.journals.ekb.eg [ajps.journals.ekb.eg]

- 2. oecd.org [oecd.org]

- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. MTT assay protocol | Abcam [abcam.com]

- 5. texaschildrens.org [texaschildrens.org]

- 6. re-place.be [re-place.be]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. qualitybiological.com [qualitybiological.com]

- 9. Cytotoxicity Based Lactate Dehydrogenase Assay [bio-protocol.org]

- 10. LDH assay kit guide: Principles and applications | Abcam [abcam.com]

- 11. scientificlabs.co.uk [scientificlabs.co.uk]

- 12. Ames test - Wikipedia [en.wikipedia.org]

- 13. microbiologyinfo.com [microbiologyinfo.com]

- 14. Microbial Mutagenicity Assay: Ames Test [bio-protocol.org]

- 15. Ames Test Protocol | AAT Bioquest [aatbio.com]

- 16. researchgate.net [researchgate.net]

- 17. Frontiers | In vitro micronucleus assay: Method for assessment of nanomaterials using cytochalasin B [frontiersin.org]

- 18. frontiersin.org [frontiersin.org]

- 19. Neutral Comet Assay [bio-protocol.org]

- 20. Measuring DNA Damage Using the Alkaline Comet Assay in Cultured Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. epa.gov [epa.gov]

- 23. oecd.org [oecd.org]

- 24. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 25. taylorandfrancis.com [taylorandfrancis.com]

- 26. Fixed-dose procedure - Wikipedia [en.wikipedia.org]

- 27. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]

- 28. researchgate.net [researchgate.net]

- 29. tandfonline.com [tandfonline.com]

- 30. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]

- 31. researchgate.net [researchgate.net]

Unveiling the Electronic Landscape: A Technical Guide to the 8-(Benzylsulfanyl)quinoline Scaffold

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the electronic properties of the 8-(benzylsulfanyl)quinoline scaffold, a heterocyclic motif of increasing interest in medicinal chemistry and materials science. Due to its unique structural features, combining the electron-withdrawing quinoline core with a flexible, sulfur-containing side chain, this scaffold presents a compelling electronic profile for diverse applications. This document provides a summary of its key electronic characteristics, detailed experimental methodologies for their determination, and a discussion of potential biological signaling interactions.

Electronic Properties: A Computational Perspective